molecular formula C16H12F2OS B13098676 2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13098676
M. Wt: 290.3 g/mol
InChI Key: JQROTFHDSQQTNB-UHFFFAOYSA-N
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Description

2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 3,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable thiol compound under controlled conditions. One common method involves the use of a base-catalyzed reaction where 3,4-difluorobenzaldehyde is reacted with thiobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at a temperature range of 50-70°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of catalysts and advanced separation techniques ensures the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiobenzaldehyde group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like amines or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles (amines, alkyl halides); reactions are conducted in polar solvents like acetonitrile or dimethylformamide at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted thiobenzaldehyde derivatives

Scientific Research Applications

2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiobenzaldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards its targets, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)oxirane
  • 3,4-Difluorophenylboronic acid
  • Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate

Uniqueness

2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its combination of a thiobenzaldehyde group with a difluorophenyl-substituted oxopropyl chain. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the difluorophenyl group enhances its stability and binding interactions, making it a valuable compound in various research applications .

Properties

Molecular Formula

C16H12F2OS

Molecular Weight

290.3 g/mol

IUPAC Name

2-[3-(3,4-difluorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12F2OS/c17-14-7-5-12(9-15(14)18)16(19)8-6-11-3-1-2-4-13(11)10-20/h1-5,7,9-10H,6,8H2

InChI Key

JQROTFHDSQQTNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C=S

Origin of Product

United States

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